molecular formula C21H17NO3 B12119352 5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione

5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione

Cat. No.: B12119352
M. Wt: 331.4 g/mol
InChI Key: SRIBRZBOVLLRSV-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione involves several steps. One common method is the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

When compared to other indole derivatives, 5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione stands out due to its unique structural features and reactivity. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

5-methyl-1-(2-naphthalen-1-yloxyethyl)indole-2,3-dione

InChI

InChI=1S/C21H17NO3/c1-14-9-10-18-17(13-14)20(23)21(24)22(18)11-12-25-19-8-4-6-15-5-2-3-7-16(15)19/h2-10,13H,11-12H2,1H3

InChI Key

SRIBRZBOVLLRSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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